molecular formula C17H21N3 B14686502 N,N-Dimethyl-p-((p-propylphenyl)azo)aniline CAS No. 24690-46-8

N,N-Dimethyl-p-((p-propylphenyl)azo)aniline

Cat. No.: B14686502
CAS No.: 24690-46-8
M. Wt: 267.37 g/mol
InChI Key: VMXDAOUHUFTSBD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-p-((p-propylphenyl)azo)aniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which form bridges between organic residues, typically aromatic nuclei. These compounds are widely used in various industries due to their vibrant colors and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-p-((p-propylphenyl)azo)aniline typically involves the diazotization of an aromatic amine followed by azo coupling. The process begins with the formation of a diazonium salt from an aromatic amine under acidic conditions. This diazonium salt is then coupled with N,N-dimethylaniline in the presence of a base to form the azo compound .

Industrial Production Methods

Industrial production of azo dyes, including this compound, often involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-p-((p-propylphenyl)azo)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-p-((p-propylphenyl)azo)aniline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-p-((p-propylphenyl)azo)aniline involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. These interactions can lead to changes in cellular processes, such as enzyme activity and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4,4’-azodianiline
  • 4-(4-Dimethylaminophenylazo)aniline
  • 4-Amino-4’-dimethylaminoazobenzene

Uniqueness

N,N-Dimethyl-p-((p-propylphenyl)azo)aniline is unique due to its specific structural features, such as the presence of a propyl group on the aromatic ring. This structural variation can influence its chemical reactivity, stability, and interaction with other molecules, making it distinct from other similar azo compounds .

Properties

CAS No.

24690-46-8

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

N,N-dimethyl-4-[(4-propylphenyl)diazenyl]aniline

InChI

InChI=1S/C17H21N3/c1-4-5-14-6-8-15(9-7-14)18-19-16-10-12-17(13-11-16)20(2)3/h6-13H,4-5H2,1-3H3

InChI Key

VMXDAOUHUFTSBD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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